molecular formula C6H14ClNO2 B6171484 rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride CAS No. 92936-36-2

rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride

Cat. No. B6171484
CAS RN: 92936-36-2
M. Wt: 167.6
InChI Key:
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Description

“rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride” is a chiral compound, which means it has a non-superimposable mirror image. The “rac-” prefix indicates that it is a racemic mixture, containing equal amounts of both possible enantiomers .


Molecular Structure Analysis

The compound contains a cyclohexane ring, which is a six-membered carbon ring. Attached to this ring are an amine group (-NH2) and two alcohol groups (-OH). The 1R, 2S, 3R notation indicates the configuration of these groups around the chiral centers of the molecule .


Chemical Reactions Analysis

The amine and alcohol groups in the compound are reactive and can participate in a variety of chemical reactions. For example, the amine group can act as a base or nucleophile, while the alcohol groups can be deprotonated to form alkoxides .

Mechanism of Action

Without specific context or additional information, it’s difficult to determine the mechanism of action of this compound. Its biological activity would depend on how it interacts with biological targets, which is not something that can be predicted from its structure alone .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Compounds with amine and alcohol groups can be irritants, and should be handled with care. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The potential applications and future directions for research on this compound would depend on its biological activity and chemical reactivity. It could potentially be used as a building block for the synthesis of more complex molecules, or studied for potential biological activity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride involves the conversion of a commercially available starting material into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclohexene", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Chloroacetic acid", "Sodium cyanoborohydride", "Hydrogen chloride gas", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Cyclohexene is reacted with sodium borohydride in the presence of ethanol to yield cyclohexanol.", "Cyclohexanol is then reacted with chloroacetic acid in the presence of sodium hydroxide to yield cyclohexylglycolic acid.", "Cyclohexylglycolic acid is reduced with sodium cyanoborohydride to yield racemic cyclohexylglycolic acid hydrazide.", "The hydrazide is then treated with hydrogen chloride gas to yield the hydrochloride salt of racemic cyclohexylglycolic acid hydrazide.", "The hydrochloride salt is then reacted with sodium bicarbonate in the presence of water to yield rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride." ] }

CAS RN

92936-36-2

Product Name

rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride

Molecular Formula

C6H14ClNO2

Molecular Weight

167.6

Purity

95

Origin of Product

United States

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